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Compound of Interest

3-Bromobutan-2-
Compound Name:
amine;hydrobromide

CAS No.: 58363-21-6

Cat. No.: B2516734

Get Quote

Executive Summary

3-Bromobutan-2-amine hydrobromide is a critical chiral building block in organic synthesis,
belonging to the class of vicinal haloamines. Unlike its free base, which is prone to rapid
intramolecular cyclization to form aziridines, the hydrobromide salt represents the
thermodynamically stable form suitable for storage and handling. This compound serves as a
high-value intermediate in the synthesis of functionalized heterocycles, chiral auxiliaries, and
pharmaceutical candidates requiring precise stereochemical control at the C2 and C3
positions.

This guide provides a comprehensive technical analysis of the compound, detailing its
molecular properties, a self-validating synthetic protocol via amino-alcohol activation, and its
mechanistic role in drug development.

Physicochemical Characterization

The hydrobromide salt (
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) stabilizes the reactive vicinal bromoamine motif. The presence of two chiral centers (C2 and
C3) means this compound exists as four stereoisomers (two enantiomeric pairs: erythro and
threo), necessitating careful stereocontrol during synthesis.

Table 1: Molecular Specifications

Property Value Notes
3-Bromobutan-2-amine Also: 2-Amino-3-bromobutane
IUPAC Name )
hydrobromide HBr

Salt form (Base:
Molecular Formula

)
Molecular Weight 232.95 g/mol Base: 152.03
Salt CAS varies by
CAS Number (Base) 736083-47-9 i
vendor/isomer
) White to off-white crystalline )
Physical State ) Hygroscopic
solid
- Soluble in water, MeOH, ]
Solubility Insoluble in non-polar ethers
DMSO
N Critical: Free base cyclizes to
Stability Stable as HBr salt

2,3-dimethylaziridine

Stereochemical Configuration

The relative stereochemistry is defined by the relationship between the amino and bromo
groups.

e (2R, 3R)/ (2S, 3S):Anti relationship (often derived from anti-addition or inversion of syn

precursors).

e (2R, 3S)/(2S, 3R):Syn relationship.

Synthetic Pathways & Mechanistic Insights
Mechanistic Causality
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The synthesis of 3-bromobutan-2-amine HBr is most reliably achieved through the nucleophilic
substitution of 3-aminobutan-2-ol. This pathway is preferred over direct alkene bromination
because it allows for the use of pre-defined chiral pools (e.g., amino acids or reduced amino
ketones).

The "Self-Validating" Mechanism:
o Protonation: The amine is protonated first (

), preventing it from acting as a nucleophile.

e Activation: The alcohol oxygen is protonated (by HBr) or activated (by

).

o Displacement: Bromide displaces the activated oxygen.
o Crucial Insight: If

is used on the free amino-alcohol, the reaction typically proceeds via an

mechanism, resulting in inversion of configuration at the C3 position. Thus, a (2S, 3S)-
amino alcohol yields a (2S, 3R)-bromoamine.

Reaction Pathway Diagram
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Figure 1: Synthetic pathway illustrating the conversion of amino-alcohol to bromoamine salt,
highlighting the critical acid-protection step to prevent premature cyclization.[1]
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Experimental Protocols
Protocol A: Synthesis via Hydrobromic Acid (Scaleable)

This method utilizes concentrated HBr, serving both as the reactant and the solvent/protecting
group.

Reagents:

(2S,3S)-3-Aminobutan-2-ol (1.0 equiv)
Hydrobromic acid (48% aqg., 10.0 equiv)

Acetic acid (glacial, optional co-solvent)

Step-by-Step Methodology:

Setup: Charge a round-bottom flask with (2S,3S)-3-aminobutan-2-ol. Place in an ice bath
(0°C).

Acid Addition: Dropwise add 48% HBr. Note: Exothermic reaction.[2] The amine protonates
immediately.

Reflux: Equip with a condenser and heat the mixture to reflux (approx. 100-110°C) for 12-16
hours. The high temperature is required to drive the substitution of the secondary alcohol by
bromide.

Distillation: Distill off the excess water and HBr under reduced pressure. Azeotropic removal
with toluene can assist in drying.

Isolation: The residue is a thick oil or solid. Triturate with cold anhydrous diethyl ether or
acetone to induce crystallization of the hydrobromide salt.

Purification: Recrystallize from ethanol/ether.
Validation:

o 1H NMR (
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): Confirm shift of the C3-H proton (deshielded by Br) and integration of the butane
backbone.

o Melting Point: Expect range 160-175°C (broad range due to potential diastereomers if
stereocontrol wasn't absolute).

Protocol B: Synthesis via Phosphorus Tribromide ()

Preferred for milder conditions and higher stereochemical fidelity.
o Protection: Dissolve amino-alcohol in

.Add 1.1 equiv of dry HCI in dioxane to precipitate the amine-hydrochloride salt. Isolate and
dry.

e Bromination: Suspend the amine-HCI salt in dry
. Add
(1.2 equiv) dropwise at 0°C.
o Reaction: Allow to warm to room temperature and stir for 12 hours.

e Quench: Carefully quench with minimal cold methanol.

o Exchange: The product exists as a mixed halide salt. Treat with excess HBr in acetic acid to
ensure conversion to the pure hydrobromide form.

Applications in Drug Development[5]
Precursor to Chiral Aziridines

The most direct application of 3-bromobutan-2-amine HBr is the synthesis of 2,3-
dimethylaziridine. Upon neutralization with a base (e.g., KOH,

), the free amine performs an intramolecular backside attack on the C-Br bond.

 Significance: Aziridines are potent alkylating agents and pharmacophores in
chemotherapeutics (e.g., Mitomycin C analogs).
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Heterocyclic Synthesis (The "Hetarynic" Pathway)

In fragment-based drug design, this unit serves as a "masked" 1,2-dipole. It reacts with
carbonyls or nitriles to form oxazolines and imidazolines, which are common scaffolds in GPCR
ligands.

Chiral Auxiliaries

The rigid stereochemistry of the butane backbone allows this amine to be used as a chiral
auxiliary in asymmetric alkylation reactions, similar to pseudoephedrine-based auxiliaries
(Myers' alkylation), though less common.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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